molecular formula C18H9BrN2O3S B11483751 2-amino-4-(4-bromothiophen-2-yl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile

2-amino-4-(4-bromothiophen-2-yl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile

Cat. No.: B11483751
M. Wt: 413.2 g/mol
InChI Key: YUIPXZVYHMXTJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(4-bromothiophen-2-yl)-5,10-dioxo-4H,5H,10H-benzo[g]chromene-3-carbonitrile is a heterocyclic compound that has garnered significant interest due to its potential pharmacological properties. This compound is part of the broader class of 2-amino-4H-chromene derivatives, which are known for their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(4-bromothiophen-2-yl)-5,10-dioxo-4H,5H,10H-benzo[g]chromene-3-carbonitrile typically involves a multicomponent reaction. One common method includes the reaction of 3,5-cyclohexanedione, 4-bromothiophene-2-carbaldehyde, and ethyl cyanoacetate in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) in ethanol. The mixture is refluxed for 2-3 hours and then cooled to room temperature .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the multicomponent reaction approach is scalable and can be adapted for larger-scale synthesis with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-bromothiophen-2-yl)-5,10-dioxo-4H,5H,10H-benzo[g]chromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen substitution reactions are common, especially involving the bromine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) in acetone.

Major Products

The major products formed from these reactions include various substituted chromene derivatives, which can exhibit different pharmacological properties depending on the nature of the substituents.

Scientific Research Applications

2-Amino-4-(4-bromothiophen-2-yl)-5,10-dioxo-4H,5H,10H-benzo[g]chromene-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of 2-amino-4-(4-bromothiophen-2-yl)-5,10-dioxo-4H,5H,10H-benzo[g]chromene-3-carbonitrile involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-7-bromo-4-(thiophen-2-yl)-4H-benzo[g]chromene-3-carbonitrile
  • 2-Amino-4-(5-bromothiophen-2-yl)-5,6-dihydro-6-methyl-5-oxo-4H-pyrano[3,2-c]quinoline-3-carbonitrile

Uniqueness

2-Amino-4-(4-bromothiophen-2-yl)-5,10-dioxo-4H,5H,10H-benzo[g]chromene-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the bromothiophene moiety enhances its potential as a pharmacologically active compound .

Properties

Molecular Formula

C18H9BrN2O3S

Molecular Weight

413.2 g/mol

IUPAC Name

2-amino-4-(4-bromothiophen-2-yl)-5,10-dioxo-4H-benzo[g]chromene-3-carbonitrile

InChI

InChI=1S/C18H9BrN2O3S/c19-8-5-12(25-7-8)13-11(6-20)18(21)24-17-14(13)15(22)9-3-1-2-4-10(9)16(17)23/h1-5,7,13H,21H2

InChI Key

YUIPXZVYHMXTJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=C(C3C4=CC(=CS4)Br)C#N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.